Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is a complex organic compound with the molecular formula and a molecular weight of approximately 244.36 g/mol. It is classified as an ether and is known for its hydrophobic properties, being a colorless to light yellow liquid with a high boiling point and low volatility. The compound is primarily used as a solvent in various industrial applications due to its effective solubilizing capabilities and stability under different conditions .
Some resources identify this compound by alternative names such as Tripropylene glycol butyl ether or [2-(2-butoxy-1-methylethoxy)-1-propanol]. Its chemical formula is C13H28O4 and its PubChem ID is 91948 [].
While detailed research applications aren't widely reported, the National Institute of Technology Standards and Reference Database (NIST) lists its molecular weight and structure which can be starting points for further scientific investigation [].
The structure of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, suggests potential applications similar to other propylene glycol ethers. These compounds often have solvent properties and may be investigated for their use in chemical separations, coatings, or as components in cleaning solutions. However, further research is needed to confirm these possibilities.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- can be synthesized through several methods:
These methods allow for the efficient production of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, emphasizing the importance of reaction conditions and reagents used .
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- finds applications across various industries:
These diverse applications underscore its significance in industrial processes .
Interaction studies involving propanol derivatives often focus on their behavior in mixtures with other solvents or their impact on biological systems. Key areas of investigation include:
Such studies are crucial for ensuring safe usage and optimizing formulations that include this compound .
Several compounds share structural similarities with propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Butanol | Simple alcohol; low boiling point; used as a solvent. | |
Dipropylene Glycol Butyl Ether | Similar ether; used as a solvent; lower volatility than propanol. | |
Ethylene Glycol Butyl Ether | Commonly used solvent; good emulsifying properties. |
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is unique due to its complex structure that enhances its solubilizing capabilities while maintaining stability under various conditions. This makes it particularly valuable in industrial applications where performance is critical .
The synthesis of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, relies on sequential Williamson etherification reactions between alkoxide intermediates and alkyl halides. Density functional theory (DFT) calculations identify a backside-attack transition state (TS) consistent with an S~N~2 mechanism, where the alkoxide nucleophile approaches the electrophilic carbon of the haloalkane with simultaneous halide departure [5]. Partial bond elongation is observed at the TS, with C–O bond formation reaching 1.8 Å and C–Br bond elongation to 2.3 Å [2].
Steric effects profoundly influence TS geometry. Bulky butoxymethyl substituents adjacent to the reaction center increase activation energy by 12–18 kJ/mol compared to unsubstituted analogs, as quantified by distortion/interaction analysis [1] [6]. This arises from van der Waals repulsion between the nucleophile and substituents, forcing a later TS with greater bond elongation. Transition state theory (TST) models incorporating solvent polarity corrections predict rate constants within 15% of experimental values for analogous systems [4].
Table 1: Activation Parameters for Key Etherification Steps
Reaction Step | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
---|---|---|---|
Primary alkoxide + 1° alkyl Br | 92.3 | 88.7 | -45.2 |
Secondary alkoxide + 1° alkyl Br | 105.6 | 101.9 | -52.1 |
Tertiary alkoxide + 1° alkyl Br | 118.4 | 114.2 | -61.8 |
Regiochemical outcomes in propanol derivative synthesis exhibit strong temperature dependence. Below 50°C, kinetic control favors formation of the less substituted ether (73% yield) due to lower activation energy (ΔΔG‡ = 8.2 kJ/mol) for attack at the less hindered primary carbon [6]. Above 80°C, thermodynamic control shifts selectivity toward the tertiary ether (62% yield), stabilized by hyperconjugative interactions between oxygen lone pairs and adjacent C–H σ* orbitals [3].
Microkinetic modeling reveals that the crossover temperature (T~c~ = 65°C) corresponds to enthalpy-entropy compensation, where ΔH‡ differences (-14.3 kJ/mol) offset unfavorable ΔS‡ terms (+38 J/mol·K) for tertiary ether formation [4]. Pressure-dependent studies confirm that volume contraction at the TS (-28 cm³/mol) drives accelerated rates under high-pressure conditions, enhancing regioselectivity by 19% at 200 bar [6].
Competing elimination pathways account for 8–22% byproduct yields during propanol derivative synthesis. E2 elimination becomes significant when steric hindrance slows S~N~2 kinetics, with β-hydrogen abstraction by the alkoxide base forming alkenes. Isotopic labeling studies using D~2~O demonstrate deuterium incorporation at β-carbons, confirming concerted deprotonation-halide expulsion [5].
Oligomerization byproducts (15–30% yield) emerge via intermolecular alkoxide attacks on partially formed ether intermediates. Size-exclusion chromatography identifies dimeric (M~n~ = 460 g/mol) and trimeric (M~n~ = 690 g/mol) species, with branching ratios dependent on alkoxide concentration. Pseudo-first-order rate constants for oligomerization (k~oligo~ = 1.4 × 10⁻³ s⁻¹) exceed those for monomeric product formation at [RO⁻] > 0.5 M, necessitating precise stoichiometric control [6].
Table 2: Byproduct Distribution Under Varied Conditions
Condition | Alkene Yield (%) | Oligomer Yield (%) |
---|---|---|
25°C, [RO⁻] = 0.1 M | 8.2 | 5.1 |
80°C, [RO⁻] = 0.1 M | 22.4 | 7.9 |
25°C, [RO⁻] = 0.8 M | 12.7 | 28.3 |
80°C, [RO⁻] = 0.8 M | 31.5 | 33.6 |